molecular formula C12H12BrN B13928246 7-Bromo-3-cyclobutyl-1H-indole

7-Bromo-3-cyclobutyl-1H-indole

Cat. No.: B13928246
M. Wt: 250.13 g/mol
InChI Key: JNBXMKSEWNJSIR-UHFFFAOYSA-N
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Description

7-Bromo-3-cyclobutyl-1H-indole is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-3-cyclobutyl-1H-indole typically involves the bromination of 3-cyclobutyl-1H-indole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and selectivity .

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve scalability. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to introduce the bromine atom efficiently .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in this compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

  • Oxidized derivatives (e.g., 7-bromo-3-cyclobutylindole-2-carboxylic acid).
  • Reduced derivatives (e.g., 7-hydroxy-3-cyclobutylindole).
  • Substituted derivatives (e.g., 7-methoxy-3-cyclobutylindole).

Mechanism of Action

The mechanism of action of 7-Bromo-3-cyclobutyl-1H-indole involves its interaction with specific molecular targets and pathways. The bromine atom and cyclobutyl group enhance its binding affinity to certain receptors and enzymes. This compound can modulate biological pathways by inhibiting or activating specific proteins, leading to its observed bioactivity .

Comparison with Similar Compounds

  • 7-Bromo-1H-indole
  • 3-Cyclobutyl-1H-indole
  • 7-Bromo-3-methyl-1H-indole

Comparison: 7-Bromo-3-cyclobutyl-1H-indole is unique due to the presence of both a bromine atom and a cyclobutyl group. This combination enhances its chemical reactivity and potential bioactivity compared to similar compounds. For instance, 7-Bromo-1H-indole lacks the cyclobutyl group, which may reduce its binding affinity to certain targets .

Properties

Molecular Formula

C12H12BrN

Molecular Weight

250.13 g/mol

IUPAC Name

7-bromo-3-cyclobutyl-1H-indole

InChI

InChI=1S/C12H12BrN/c13-11-6-2-5-9-10(7-14-12(9)11)8-3-1-4-8/h2,5-8,14H,1,3-4H2

InChI Key

JNBXMKSEWNJSIR-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CNC3=C2C=CC=C3Br

Origin of Product

United States

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